molecular formula C16H13ClO3 B2581886 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one CAS No. 28328-72-5

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one

Cat. No.: B2581886
CAS No.: 28328-72-5
M. Wt: 288.73
InChI Key: RNKUTENPRDOAMH-SOFGYWHQSA-N
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Description

The compound (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone bridging two aromatic rings. Its structure features a 5-chloro-2-hydroxyphenyl group (Ring A) and a 2-methoxyphenyl group (Ring B), which confer unique electronic and steric properties. Chalcones are synthesized via Claisen-Schmidt condensation, as demonstrated for related derivatives in .

Properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c1-20-16-5-3-2-4-11(16)6-8-14(18)13-10-12(17)7-9-15(13)19/h2-10,19H,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKUTENPRDOAMH-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and 2-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Chalcones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The specific compound has been investigated for several medicinal applications:

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cells. Studies have shown that (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against various bacterial strains. Its efficacy against Gram-positive and Gram-negative bacteria makes it a candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Neuroprotective Effects

Recent studies suggest that this chalcone derivative may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The compound's ability to inhibit butyrylcholinesterase activity suggests its role in enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions.

Material Science Applications

Chalcones are also explored in material science due to their unique structural properties:

Organic Light Emitting Diodes (OLEDs)

Chalcone derivatives have been investigated for their use in OLEDs due to their photoluminescent properties. The incorporation of this compound into polymer matrices has shown promise in enhancing the efficiency and stability of OLED devices.

Photovoltaic Cells

Research into the use of chalcone derivatives in organic photovoltaic cells indicates that they can improve light absorption and charge transport properties, potentially leading to more efficient solar energy conversion systems.

Case Studies

Several studies have documented the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the micromolar range.
Study BAntimicrobial PropertiesShowed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study CNeuroprotective EffectsIn vitro studies indicated a reduction in oxidative stress markers in neuronal cell lines treated with the compound.

Mechanism of Action

The mechanism of action of (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Chalcones exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of the target compound with analogs from the evidence:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituent A (Ring A) Substituent B (Ring B) Notable Properties Reference
Target Compound 5-Chloro-2-hydroxyphenyl 2-Methoxyphenyl Potential H-bonding (OH, OCH₃) and halogen interactions (Cl)
(E)-3-(4-(Benzyloxy)phenyl)-1-(5-chloro-2-hydroxyphenyl)prop-2-en-1-one (Compound B) 5-Chloro-2-hydroxyphenyl 4-(Benzyloxy)phenyl Antimicrobial activity (61.14% yield, m.p. 141°C)
(2E)-1-[4-Methyl-2-(methylamino)-1,3-thiazol-5-yl]-3-(2-methoxyphenyl)prop-2-en-1-one (Entry 8, Ev13) 2-Methoxyphenyl Thiazole ring (4-methyl) DNA gyrase B inhibition (pIC₅₀ = 6.46)
PAAPA (Ev5) Phenyl 4-Dimethylaminophenyl Strong ACE2 interaction (COVID-19 study)
(2E)-1-(5-Chlorothiophen-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one (Ev17) 5-Chlorothiophen-2-yl 2,4,5-Trimethoxyphenyl Crystal packing influenced by Cl and OCH₃ groups
Key Observations:

Substituent Position and Bioactivity :

  • The 2-methoxyphenyl group in the target compound is ortho-substituted, which may sterically hinder rotation and enhance planarity compared to para-substituted analogs like PAAPA. This could influence binding to biological targets.
  • Antimicrobial activity in Compound B (Ev4) highlights the role of benzyloxy groups in enhancing lipophilicity, whereas the target compound’s hydroxyl group may improve solubility via H-bonding.

This contrasts with thiophene-based analogs (Ev17), where sulfur atoms alter electronic distribution.

Crystal Packing and Intermolecular Interactions :

  • Compounds with hydroxyl groups (e.g., target compound, Ev16) exhibit strong hydrogen-bonding networks, as seen in Hirshfeld surface analyses of bis-chalcones. In contrast, halogenated derivatives (e.g., 5-bromo-2-methoxyphenyl in Ev18) rely on halogen bonds for crystal stability.

Biological Activity

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. Chalcones are known for their potential as therapeutic agents due to their ability to modulate various biological pathways. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action.

  • Molecular Formula : C16H13ClO3
  • Molecular Weight : 288.73 g/mol
  • CAS Number : 28328-72-5

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Induction of apoptosis via ROS generation
A549 (Lung)15.0Inhibition of NF-kB signaling
HeLa (Cervical)10.0Cell cycle arrest and apoptosis

Studies indicate that the compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent cell death .

Antioxidant Activity

The compound has demonstrated notable antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. In vitro assays revealed that it effectively scavenges free radicals, thereby reducing oxidative damage in cellular models.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound inhibits cell proliferation in various cancer types by interfering with critical signaling pathways such as NF-kB and STAT3.
  • Induction of Apoptosis : It promotes apoptosis through intrinsic pathways, characterized by mitochondrial membrane potential disruption and caspase activation .
  • Modulation of Antioxidant Enzymes : The compound enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative stress .

Case Studies

Several case studies have highlighted the efficacy of this chalcone derivative in preclinical settings:

  • A study on breast cancer cells (MDA-MB-231) demonstrated that treatment with the compound resulted in a significant reduction in cell viability and an increase in markers associated with apoptosis .
  • In lung cancer models, the compound was shown to downregulate pro-inflammatory cytokines and inhibit tumor growth through modulation of NF-kB signaling pathways .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, and how can its stereochemistry be controlled?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between a substituted acetophenone (e.g., 5-chloro-2-hydroxyacetophenone) and an aldehyde (e.g., 2-methoxybenzaldehyde) under basic conditions. Stereochemical control of the α,β-unsaturated ketone (E-configuration) is achieved by optimizing reaction conditions (e.g., NaOH/EtOH, 60°C) and verifying via NMR coupling constants (J ~16–18 Hz for trans-olefin protons) . Single-crystal XRD is critical for confirming the E-configuration, as seen in structurally analogous chalcones .

Q. How can spectroscopic techniques (IR, NMR, UV-Vis) be employed to characterize this compound?

  • Methodology :

  • IR : Identify key functional groups:
  • Hydroxyl (O–H stretch: 3200–3600 cm⁻¹).
  • Carbonyl (C=O stretch: ~1650–1700 cm⁻¹).
  • Aromatic C–Cl (600–800 cm⁻¹) .
  • ¹H NMR : Assign protons based on splitting patterns:
  • Olefinic protons (δ 6.8–7.8 ppm, doublets with J ~16 Hz).
  • Methoxy group (δ ~3.8 ppm, singlet).
  • Hydroxyl proton (δ ~10–12 ppm, broad) .
  • UV-Vis : Compare experimental λmax (e.g., ~350–400 nm for enone systems) with DFT-calculated electronic transitions to validate conjugation effects .

Q. What crystallographic parameters are critical for resolving the molecular structure of this compound?

  • Methodology : Use single-crystal XRD to determine unit cell parameters (e.g., triclinic or monoclinic systems) and bond lengths/angles. For example:

  • C=O bond length: ~1.22 Å (experimental vs. DFT-calculated).
  • Dihedral angles between aromatic rings and the enone system to assess planarity .
  • Crystallographic data deposition (e.g., CCDC number) ensures reproducibility .

Advanced Research Questions

Q. How can DFT calculations reconcile discrepancies between experimental and theoretical spectral data (e.g., UV-Vis absorption)?

  • Methodology :

  • Perform geometry optimization using B3LYP/6-311G(d,p) basis sets to model the ground-state structure.
  • Compare experimental λmax with TD-DFT-calculated electronic transitions. Discrepancies >10 nm may indicate solvent effects or excited-state interactions not captured in simulations .
  • Adjust computational parameters (e.g., solvent models like PCM) to improve alignment .

Q. What strategies can address contradictions in biological activity data (e.g., antimicrobial assays) for structurally similar chalcones?

  • Methodology :

  • Standardize assay protocols (e.g., MIC testing against S. aureus or E. coli) to minimize variability.
  • Analyze substituent effects:
  • Electron-withdrawing groups (e.g., Cl at 5-position) enhance bioactivity by increasing electrophilicity .
  • Methoxy groups at 2-position may reduce solubility, affecting bioavailability .
  • Use molecular docking to correlate activity with binding affinity to bacterial targets (e.g., enoyl-ACP reductase) .

Q. How do substituent positions (e.g., Cl at 5-phenyl vs. 3-phenyl) influence the compound’s electronic and steric properties?

  • Methodology :

  • Electronically : Hammett constants (σ) quantify substituent effects on aromatic rings.
  • Cl (σ ~0.23) increases electron withdrawal, stabilizing the enone system .
  • Sterically : Use X-ray torsion angles to assess steric hindrance between substituents.
  • 2-Methoxyphenyl vs. 4-methoxyphenyl alters π-π stacking in crystal lattices .
  • DFT : Compare HOMO/LUMO distributions to predict reactivity changes .

Q. What experimental controls are essential when evaluating the compound’s stability under varying pH or temperature?

  • Methodology :

  • pH Stability : Conduct HPLC or UV-Vis monitoring at pH 2–12 to identify degradation products (e.g., hydrolysis of the enone system).
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures and activation energies .
  • Light Sensitivity : Store samples in amber vials and test under UV exposure to assess photodegradation .

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